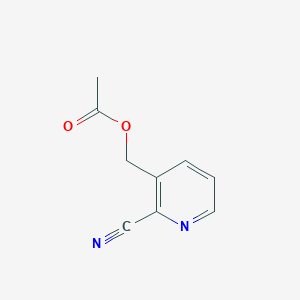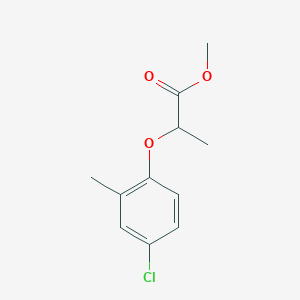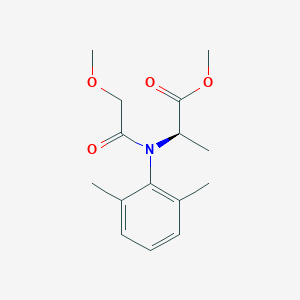![molecular formula C24H46N2O5 B166319 10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,11-diethyl-7-methyl-azacyclotetradecan-2-one CAS No. 137428-64-9](/img/structure/B166319.png)
10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,11-diethyl-7-methyl-azacyclotetradecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,11-diethyl-7-methyl-azacyclotetradecan-2-one is a 14-membered macrolactam polyketide, known for its potent antifungal and antiviral activities. It is produced by actinomycete strains, particularly Actinomadura vulgaris . This compound is characterized by the presence of an aminosugar moiety attached to the core lactam nucleus through a hydroxy group . This compound has shown significant biological activities, including antifungal and anti-influenza virus properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of fluvirucin B1 involves several key steps, including organocopper coupling, stereoselective allylation, ring-closing metathesis, and stereoselective hydrogenation . The starting building blocks are prepared from a common phenylglycinol-derived lactam . The synthesis plan includes the conversion of amino diol to a 5-hydroxypentanoic acid derivative by oxidative removal of the phenylglycinol moiety, followed by copper-catalyzed coupling with an alkenyl Grignard reagent .
Industrial Production Methods: Industrial production of fluvirucin B1 typically involves fermentation processes using actinomycete strains. The biosynthetic pathway includes the incorporation of a β-alanine starter unit into the polyketide skeleton . The gene cluster responsible for fluvirucin B1 biosynthesis has been identified, allowing for potential genetic engineering to enhance production yields .
Chemical Reactions Analysis
Types of Reactions: 10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,11-diethyl-7-methyl-azacyclotetradecan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . The compound’s structure allows for regioselective oxidation of secondary amines to carboxylic acids .
Common Reagents and Conditions: Common reagents used in the synthesis of fluvirucin B1 include organocopper reagents, alkenyl Grignard reagents, and oxidizing agents . Reaction conditions often involve stereoselective processes to ensure the correct configuration of the compound’s stereocenters .
Major Products Formed: The major products formed from the reactions involving fluvirucin B1 include various derivatives with different alkyl side chains and deoxyaminosugars . These derivatives exhibit diverse biological activities and are of significant interest in medicinal chemistry .
Scientific Research Applications
10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,11-diethyl-7-methyl-azacyclotetradecan-2-one has a wide range of scientific research applications due to its potent biological activities. In chemistry, it serves as a model compound for studying macrolactam polyketides . In biology and medicine, fluvirucin B1 is investigated for its antifungal and antiviral properties, particularly against influenza viruses . The compound’s unique structure and biological activities make it a valuable target for synthetic and biosynthetic studies .
Mechanism of Action
The mechanism of action of fluvirucin B1 involves its interaction with specific molecular targets and pathways. The compound’s antifungal activity is attributed to its ability to disrupt fungal cell membranes . Its antiviral activity, particularly against influenza viruses, is believed to involve inhibition of viral replication . The biosynthetic pathway of fluvirucin B1 includes the incorporation of a β-alanine starter unit, which is crucial for its biological activity .
Comparison with Similar Compounds
10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,11-diethyl-7-methyl-azacyclotetradecan-2-one is part of a family of fluvirucins, which are characterized by their 14-membered macrolactam structure and aminosugar moieties . Similar compounds include fluvirucins B2, B6, B7, B8, B9, and B10 . These compounds share similar structural features but differ in their alkyl side chains and biological activities . This compound is unique due to its specific combination of side chains and potent antifungal and antiviral activities .
Properties
CAS No. |
137428-64-9 |
|---|---|
Molecular Formula |
C24H46N2O5 |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,11-diethyl-7-methyl-azacyclotetradecan-2-one |
InChI |
InChI=1S/C24H46N2O5/c1-5-17-11-8-14-26-23(29)18(6-2)10-7-9-15(3)12-13-19(17)31-24-22(28)20(25)21(27)16(4)30-24/h15-22,24,27-28H,5-14,25H2,1-4H3,(H,26,29)/t15?,16-,17?,18?,19?,20+,21+,22+,24-/m0/s1 |
InChI Key |
MJDWUOZLTDXLJL-KFKPSDQKSA-N |
SMILES |
CCC1CCCNC(=O)C(CCCC(CCC1OC2C(C(C(C(O2)C)O)N)O)C)CC |
Isomeric SMILES |
CCC1CCCNC(=O)C(CCCC(CCC1O[C@H]2[C@@H]([C@@H]([C@@H]([C@@H](O2)C)O)N)O)C)CC |
Canonical SMILES |
CCC1CCCNC(=O)C(CCCC(CCC1OC2C(C(C(C(O2)C)O)N)O)C)CC |
Synonyms |
fluvirucin B1 fluvirucinin B1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



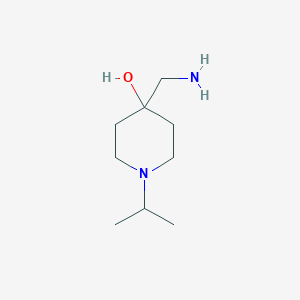


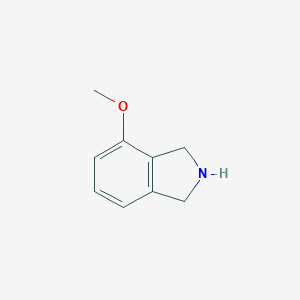

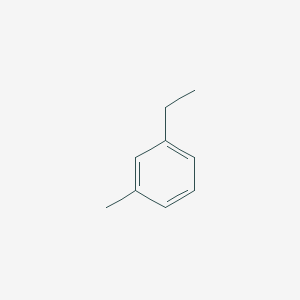

![1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B166262.png)

